molecular formula C6H8N2OS B11759848 N'-Hydroxy-2-(Thiophen-2-Yl)Ethanimidamide

N'-Hydroxy-2-(Thiophen-2-Yl)Ethanimidamide

Cat. No.: B11759848
M. Wt: 156.21 g/mol
InChI Key: LHSWRTYGIVUVHO-UHFFFAOYSA-N
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Description

(Z)-N’-hydroxy-2-(thiophen-2-yl)ethanimidamide is a chemical compound that features a thiophene ring, which is a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-(thiophen-2-yl)ethanimidamide typically involves the following steps:

    Formation of the thiophene ring: This can be achieved through various methods such as the Paal-Knorr synthesis.

    Introduction of the ethanimidamide group: This step involves the reaction of thiophene with appropriate reagents to introduce the ethanimidamide moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions may target the imidamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Materials Science: It can be used in the synthesis of conductive polymers or other advanced materials.

Biology and Medicine

    Drug Development:

    Biological Studies: Used as a probe or reagent in biochemical assays.

Industry

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

    Material Production: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-(thiophen-2-yl)ethanimidamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The thiophene ring and hydroxy group could play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2-acetylthiophene or 2-thiophenecarboxaldehyde.

    Hydroxyimidamides: Compounds such as N-hydroxybenzimidamide.

Uniqueness

(Z)-N’-hydroxy-2-(thiophen-2-yl)ethanimidamide is unique due to the combination of the thiophene ring and the hydroxyethanimidamide moiety. This unique structure may confer specific chemical reactivity and biological activity not found in other similar compounds.

Properties

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

N'-hydroxy-2-thiophen-2-ylethanimidamide

InChI

InChI=1S/C6H8N2OS/c7-6(8-9)4-5-2-1-3-10-5/h1-3,9H,4H2,(H2,7,8)

InChI Key

LHSWRTYGIVUVHO-UHFFFAOYSA-N

Isomeric SMILES

C1=CSC(=C1)C/C(=N\O)/N

Canonical SMILES

C1=CSC(=C1)CC(=NO)N

Origin of Product

United States

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